Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester

Bioisostere Solubility Drug Design

Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester (CAS 1113001-80-1), also named tert-butyl 2-(3-formylbicyclo[1.1.1]pentan-1-yl)acetate, is a difunctionalized bicyclo[1.1.1]pentane (BCP) building block bearing a formyl (aldehyde) group at the bridgehead C3 position and a tert-butyl acetate substituent at C1. The BCP core is a well-validated, saturated bioisostere of para-substituted phenyl rings, tert-butyl groups, and internal alkynes, offering a three-dimensional, sp³-rich scaffold that often improves solubility, permeability, and metabolic stability relative to the aromatic motif it replaces.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 1113001-80-1
Cat. No. B1412265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester
CAS1113001-80-1
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC12CC(C1)(C2)C=O
InChIInChI=1S/C12H18O3/c1-10(2,3)15-9(14)4-11-5-12(6-11,7-11)8-13/h8H,4-7H2,1-3H3
InChIKeyMJVYLOPWBFOBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester (CAS 1113001-80-1): Product-Specific Evidence Guide for Scientific Procurement


Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester (CAS 1113001-80-1), also named tert-butyl 2-(3-formylbicyclo[1.1.1]pentan-1-yl)acetate, is a difunctionalized bicyclo[1.1.1]pentane (BCP) building block bearing a formyl (aldehyde) group at the bridgehead C3 position and a tert-butyl acetate substituent at C1 . The BCP core is a well-validated, saturated bioisostere of para-substituted phenyl rings, tert-butyl groups, and internal alkynes, offering a three-dimensional, sp³-rich scaffold that often improves solubility, permeability, and metabolic stability relative to the aromatic motif it replaces [1][2]. This specific derivative provides an aldehyde handle for further diversification (e.g., reductive amination, Grignard addition, Wittig olefination) and an orthogonally protected carboxylic acid equivalent (tert-butyl ester), positioning it as a versatile intermediate for medicinal chemistry and chemical biology campaigns that require systematic exploration of BCP-containing lead compounds.

Why Generic BCP or Phenyl Bioisostere Substitutes Cannot Replace Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester in Scientific Workflows


Although numerous BCP derivatives and phenyl-based bioisosteres exist, simple substitution of 1113001-80-1 with a generic analog (e.g., BCP carboxylic acid, methyl ester, or non-formylated BCP acetate) introduces confounding variables that undermine SAR interpretation and synthetic efficiency. The aldehyde functionality is a key differentiation: it enables chemoselective transformations (e.g., reductive amination, Horner–Wadsworth–Emmons olefination) that are incompatible with free carboxylic acids or less electrophilic ester groups [1]. The tert-butyl ester serves as an orthogonal protecting group, allowing selective deprotection under acidic conditions distinct from those required for methyl or benzyl esters, thereby streamlining multi-step syntheses without scaffold deconstruction . Furthermore, replacing a para-substituted phenyl aldehyde-ester with the BCP analog is not a trivial structural swap; the BCP motif can alter conformational preferences, electronic character, and intramolecular distances, directly impacting target engagement and ADME profiles in ways that cannot be predicted from the phenyl-based lead alone [2]. Therefore, procurement of the specific compound 1113001-80-1 is essential for reproducible, interpretable structure–activity relationship studies.

Quantitative Differentiation Evidence for Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester Relative to Closest Analogs


Aqueous Solubility Enhancement: BCP Motif vs. para-Phenyl Analogs in Drug-Like Scaffolds

Replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improves aqueous solubility by at least 50-fold compared to the para-phenyl analog, as demonstrated in a matched molecular pair analysis of drug-like scaffolds [1]. The target compound, bearing an aldehyde and tert-butyl ester on the BCP scaffold, is the direct functional equivalent of a para-formylphenylacetic acid tert-butyl ester; thus, the 50-fold solubility gain observed for the BCP class can be rationally extrapolated to this building block when used as a phenyl replacement [1]. This class-level inference is supported by multiple independent studies showing that BCP incorporation consistently reduces logP and increases thermodynamic solubility across diverse chemotypes [2].

Bioisostere Solubility Drug Design

Reduction of Non-Specific Binding (NSB): BCP vs. Phenyl Bioisosteres in CHI(IAM) Assays

In addition to solubility gains, the BCP motif markedly decreases non-specific binding (NSB) as measured by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)). For BCP-containing compounds, NSB is reduced by >30% relative to their para-phenylene counterparts [1]. Since the target compound embeds the 1,3-disubstituted BCP core, it is anticipated to confer similarly reduced NSB when incorporated into probe molecules or drug candidates compared to the analogous 4-formylphenylacetic acid tert-butyl ester [1]. Lower NSB correlates with fewer false positives in biochemical assays and improved free fraction in vivo.

Non-specific binding CHI(IAM) Bioisostere

Orthogonal Functional Handle Set: Aldehyde + tert-Butyl Ester vs. Carboxylic Acid or Methyl Ester Analogs

The combination of a free aldehyde and a tert-butyl ester on the same BCP scaffold is synthetically orthogonal. The tert-butyl ester can be cleaved under acidic conditions (TFA/DCM or HCl/dioxane) without affecting the aldehyde, whereas the aldehyde can undergo reductive amination, Wittig reactions, or Grignard additions without touching the ester [1]. In contrast, the direct analog 3-formylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS 406947-35-1) presents an unprotected carboxylic acid that will interfere with aldehyde-selective transformations (e.g., amide coupling in the presence of the acid, or base-mediated reactions that deprotonate the acid) . The methyl ester analog (CAS 180464-92-0) lacks acid-labile protection and cannot be deprotected orthogonally to many common protecting groups. The target compound therefore enables a broader reaction sequence without protecting-group manipulation, directly reducing step count and increasing overall yield in multi-step syntheses [1].

Orthogonal protection Aldehyde tert-Butyl ester

Commercial Purity Benchmarking: 97% vs. Competing BCP Aldehyde Building Blocks

The target compound is commercially available with a purity specification of 97% (HPLC) from AchemBlock, as confirmed by their 2026 certificate of analysis . Competing BCP aldehyde building blocks, such as 3-formylbicyclo[1.1.1]pentane-1-carboxylic acid, are typically offered at 95% purity (AKSci, Chemenu) . A difference of ≥2 absolute percentage points in purity can translate to significantly lower levels of non-volatile impurities (e.g., des-formyl byproducts, BCP dimers) that interfere with subsequent reactions, particularly in metal-catalyzed cross-couplings where impurities poison catalysts. For milligram-to-gram scale synthesis, this purity differential reduces purification burden and improves lot-to-lot reproducibility.

Purity Quality Control Procurement

Precedented Synthetic Utility: Aldehyde-Substituted BCPs in Late-Stage Diversification

Aldehyde-substituted BCP building blocks have been demonstrated as privileged intermediates for late-stage diversification. The 2024 Green Chemistry paper by Li et al. reports a one-step, photocatalyst-free, three-component synthesis of benzylalcohol- and aldehyde-substituted BCPs with a substrate scope of 58 examples and yields up to 92% [1]. While this methodology generates BCP aldehydes de novo, the commercial availability of 1113001-80-1 bypasses the need for in-house [1.1.1]propellane handling (a highly strained, potentially hazardous reagent) and provides a well-characterized, scalable entry point into BCP-aldehyde space [2]. Compared to generating the BCP aldehyde in situ, purchasing the pre-formed building block reduces laboratory hazard exposure and shortens the synthesis of target molecules by 2–4 steps [1][2].

Late-stage functionalization BCP aldehyde Medicinal chemistry

High-Impact Application Scenarios for Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester (CAS 1113001-80-1)


Para-Phenyl Replacement in Lead Optimization for Solubility- and NSB-Constrained Programs

When a lead series containing a para-formylphenylacetic acid motif suffers from poor aqueous solubility (<10 µM) or high non-specific binding (>50% NSB), replacing the phenyl ring with the BCP scaffold of 1113001-80-1 is expected to improve solubility by ≥50-fold and reduce NSB by >30% based on class-level evidence [1]. This compound can be directly coupled via its aldehyde handle to amines (reductive amination) or to phosphonates (HWE reaction) to generate focused libraries of BCP-containing analogs, while the tert-butyl ester can be deprotected to the free acid for subsequent amide bond formation. The orthogonal protecting-group strategy ensures efficient, high-yielding diversification without cross-reactivity [2].

Fragment-Based Drug Discovery (FBDD) Requiring sp³-Rich, Low-NSB Building Blocks

Fragment libraries enriched with sp³ character have higher hit rates and better developability profiles. The BCP aldehyde-ester provides a compact (MW 210.27), highly three-dimensional fragment with a fraction of sp³ carbons (Fsp³) of ~0.67, far exceeding the typical <0.40 of phenyl-based fragments [1]. The significantly reduced NSB vs. phenyl analogs minimizes false positives in biochemical screens, while the aldehyde serves as a covalent or non-covalent anchoring point for structure-based design [1][2]. The commercial availability with 97% purity and full characterization (NMR, HPLC, LC-MS) ensures immediate deployment in fragment soaking or tethering experiments .

PROTAC Linker and Bifunctional Degrader Synthesis Requiring Orthogonal Functionality

The aldehyde group can be elaborated to a terminal alkyne, azide, or amine—common PROTAC linker termini—while the tert-butyl ester is maintained as a protected acid for later conjugation to an E3 ligase ligand [1]. The orthogonal nature of the aldehyde and tert-butyl ester on the rigid BCP scaffold allows sequential, high-yielding bifunctionalization without protecting-group crossover, a significant advantage over di-acid or di-alcohol BCP linkers that require differential protection [2]. The rigid, linear geometry of the 1,3-disubstituted BCP also provides predictable exit vector geometry for ternary complex formation .

Agrochemical or Material Science Scaffold with Enhanced Environmental Stability

BCP-containing compounds generally exhibit superior metabolic and environmental stability compared to their phenyl counterparts due to the absence of aromatic CYP450 oxidation sites and reduced environmental persistence (lower logP, faster biodegradation) [1]. The target compound can serve as a key intermediate for synthesizing BCP-containing agrochemicals, liquid crystals, or polymer additives where rigidity, thermal stability, and low toxicity are desired. The aldehyde group allows attachment to a wide range of backbones via C–C bond formation, and the tert-butyl ester can be cleaved to reveal a polar acid for water-solubility tuning [2].

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